molecular formula C17H25NO3 B3757066 AURORA 9484

AURORA 9484

Cat. No.: B3757066
M. Wt: 291.4 g/mol
InChI Key: VFXUVDXXGLRNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AURORA 9484 is a chemical compound with the molecular formula C17H25NO3. It has an average mass of 291.385 Da and a monoisotopic mass of 291.183441 Da

Preparation Methods

The synthesis of AURORA 9484 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve the formation of key intermediates through a series of chemical reactions such as condensation, reduction, and substitution. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

AURORA 9484 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AURORA 9484 has a wide range of scientific research applications. In chemistry, it is used as a reagent in synthetic organic reactions. In biology, it is employed in studies related to muscle physiology and neuromuscular research . Additionally, it is used in industrial applications for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of AURORA 9484 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

AURORA 9484 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with analogous functional groups or molecular frameworks. The uniqueness of this compound lies in its specific combination of chemical properties, which make it suitable for a wide range of applications. Some similar compounds include other members of the same chemical family or those with similar biological activities .

Properties

IUPAC Name

N-cyclohexyl-4-(4-methoxyphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-20-15-9-11-16(12-10-15)21-13-5-8-17(19)18-14-6-3-2-4-7-14/h9-12,14H,2-8,13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXUVDXXGLRNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.